molecular formula C25H18N4O12S2 B1597318 Oxonole Blue dipotassium salt CAS No. 51858-17-4

Oxonole Blue dipotassium salt

Cat. No. B1597318
CAS RN: 51858-17-4
M. Wt: 630.6 g/mol
InChI Key: QKWLWTCFYLNAHC-UHFFFAOYSA-N
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Description

Oxonole Blue dipotassium salt, also known as Oxonole Blue Potassium Salt, is a type of synthetic dye used in a wide range of scientific and industrial applications. It is a high-performance dye that is characterized by its high solubility and stability in aqueous solutions. Oxonole Blue dipotassium salt is a blue-colored dye, which is soluble in aqueous solutions and has an absorption peak at 635 nm. The dye has been widely used in the fields of biochemistry, molecular biology, and microscopy.

Scientific Research Applications

Chemistry and Material Science

  • Synthesis and Structural Studies

    Research includes the synthesis of complex dipotassium compounds, demonstrating the importance of potassium in forming stable structures with potential applications in material science and catalysis. For example, the synthesis and structural characterization of dipotassium bisoxalato copper(II) tetrahydrate offer insights into the coordination chemistry of potassium with other elements, potentially relevant to the study of Oxonole Blue dipotassium salt's structural and reactive properties (Fan et al., 2001).

  • Nanotechnology and Materials Engineering

    The reduction of graphene oxide nanosheets using dipotassium hydrogen phosphate showcases the role of dipotassium compounds in materials engineering, particularly in the environmentally friendly production of reduced graphene oxide, a material with broad applications ranging from electronics to composites (Zhang et al., 2013).

Environmental and Biological Applications

  • Salting-Out Effects in Industrial Processes

    The use of dipotassium hydrogen phosphate to recover acetone, butanol, and ethanol from a prefractionator through salting-out effects illustrates the application of dipotassium compounds in enhancing industrial separation processes. This research could inform the development of more efficient recovery methods in bioprocessing and chemical manufacturing (Yi et al., 2014).

  • Nanomaterials for Stress Mitigation in Plants

    The study on nano-silicon dioxide's role in mitigating salt stress in plants underscores the potential of nanotechnology in agriculture. While not directly related to Oxonole Blue dipotassium salt, this research highlights the broader context of using advanced materials to address environmental stresses on crops (Siddiqui et al., 2014).

Luminescent Materials and Energy Applications

  • Development of Luminescent Materials: The creation of dipotassium hafnium trisilicate with robust thermal stability for use in white light-emitting diodes demonstrates the application of dipotassium compounds in the development of advanced luminescent materials. This research could provide a foundation for exploring similar applications of Oxonole Blue dipotassium salt in optoelectronic devices (Tang et al., 2018).

properties

IUPAC Name

dipotassium;(4Z)-4-[(2E,4E)-5-[5-carboxylato-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBFZMAOUKSPX-SAJZWCDJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16K2N4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxonole Blue dipotassium salt

CAS RN

51858-17-4
Record name 1H-Pyrazole-3-carboxylic acid, 4-[5-[3-carboxy-1,5-dihydro-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1-(4-sulfophenyl)-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium dihydrogen 4-[5-[3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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